molecular formula C14H18BrNO2S B7538481 4-bromo-N-(dicyclopropylmethyl)-3-methylbenzenesulfonamide

4-bromo-N-(dicyclopropylmethyl)-3-methylbenzenesulfonamide

Cat. No. B7538481
M. Wt: 344.27 g/mol
InChI Key: QTBNRPPJDCXBAT-UHFFFAOYSA-N
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Description

4-bromo-N-(dicyclopropylmethyl)-3-methylbenzenesulfonamide, also known as BDBS, is a sulfonamide compound that has been widely studied for its potential therapeutic applications. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 4-bromo-N-(dicyclopropylmethyl)-3-methylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Studies have shown that 4-bromo-N-(dicyclopropylmethyl)-3-methylbenzenesulfonamide can induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects
4-bromo-N-(dicyclopropylmethyl)-3-methylbenzenesulfonamide has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-bacterial properties. These properties make it a promising candidate for further research in the development of new drugs for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-N-(dicyclopropylmethyl)-3-methylbenzenesulfonamide in lab experiments is its potent anti-cancer activity, which makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using 4-bromo-N-(dicyclopropylmethyl)-3-methylbenzenesulfonamide is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research involving 4-bromo-N-(dicyclopropylmethyl)-3-methylbenzenesulfonamide. One potential area of research is in the development of new drugs for the treatment of cancer. Another potential area of research is in the development of new drugs for the treatment of other diseases, such as inflammation and bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of 4-bromo-N-(dicyclopropylmethyl)-3-methylbenzenesulfonamide and its potential toxicity, which may inform future research and drug development efforts.

Synthesis Methods

The synthesis of 4-bromo-N-(dicyclopropylmethyl)-3-methylbenzenesulfonamide can be achieved through a multi-step process involving the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with dicyclopropylmethylamine. The resulting product is then purified through recrystallization to obtain the final 4-bromo-N-(dicyclopropylmethyl)-3-methylbenzenesulfonamide compound.

Scientific Research Applications

4-bromo-N-(dicyclopropylmethyl)-3-methylbenzenesulfonamide has been studied for its potential therapeutic applications in various fields of scientific research. One such area of research is in the development of new drugs for the treatment of cancer. Studies have shown that 4-bromo-N-(dicyclopropylmethyl)-3-methylbenzenesulfonamide exhibits potent anti-cancer activity against a variety of cancer cell lines, making it a promising candidate for further research in this area.

properties

IUPAC Name

4-bromo-N-(dicyclopropylmethyl)-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2S/c1-9-8-12(6-7-13(9)15)19(17,18)16-14(10-2-3-10)11-4-5-11/h6-8,10-11,14,16H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBNRPPJDCXBAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC(C2CC2)C3CC3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(dicyclopropylmethyl)-3-methylbenzenesulfonamide

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